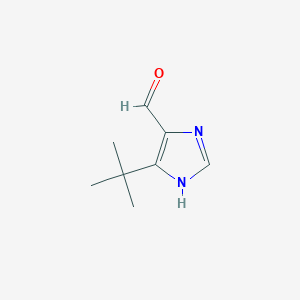

5-tert-Butyl-1H-imidazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)7-6(4-11)9-5-10-7/h4-5H,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTXHTKEZGSDNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CN1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714273-83-3 | |

| Record name | 4-(1,1-Dimethylethyl)-1H-imidazole-5-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714273833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-tert-Butyl-1H-imidazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1,1-DIMETHYLETHYL)-1H-IMIDAZOLE-5-CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5SL9KJW4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 5-tert-Butyl-1H-imidazole-4-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 5-tert-Butyl-1H-imidazole-4-carbaldehyde

Abstract

This compound (CAS No: 714273-83-3) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a sterically demanding tert-butyl group and a reactive carbaldehyde function on an imidazole scaffold, provides a versatile platform for the synthesis of complex, biologically active molecules. This guide offers a comprehensive analysis of its core physicochemical properties, spectral characteristics, reactivity, and handling protocols. We will explore the causal relationships between its structure and properties, providing field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this compound in their synthetic programs.

Core Physicochemical & Structural Properties

The inherent properties of this compound are dictated by the interplay of its three primary functional components: the aromatic imidazole ring, the bulky lipophilic tert-butyl group, and the electrophilic aldehyde. The imidazole moiety provides a site for hydrogen bonding and potential coordination, while the tert-butyl group enhances solubility in organic media and can provide metabolic stability in derivative compounds.

Key Physicochemical Data

The essential physicochemical properties are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source(s) |

| CAS Number | 714273-83-3 | [1] |

| Molecular Formula | C₈H₁₂N₂O | |

| Molecular Weight | 152.19 g/mol | [1] |

| Appearance | Off-white to pale brown solid/crystalline powder | [2][3] |

| Melting Point | 122-124 °C | [1] |

| pKa (Predicted) | 11.53 ± 0.10 | [2] |

| Purity | ≥95% | [1] |

Structural Representation

The molecular structure is key to understanding its reactivity and interactions.

Caption: A generalized workflow for imidazole synthesis.

Reactivity Profile

The molecule's reactivity is dominated by the aldehyde and the imidazole N-H group.

-

Aldehyde Functionality: The carbonyl group is a prime target for nucleophilic attack. This allows for a wide range of transformations, including:

-

Condensation Reactions: Formation of Schiff bases (imines) with primary amines, providing a gateway to more complex N-substituted derivatives. [4] * Reductive Amination: Conversion of the aldehyde to an amine via an imine intermediate.

-

Wittig Reaction: Conversion to an alkene.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

-

-

Imidazole Ring: The N-H proton is acidic and can be deprotonated with a suitable base. The resulting imidazolate anion is a potent nucleophile, readily undergoing alkylation or acylation to yield N-substituted derivatives. This functionalization is critical for modulating the biological activity and pharmacokinetic properties of resulting drug candidates.

Caption: Key reactive sites for synthetic modification.

Relevance in Drug Discovery and Development

The imidazole core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. [5]Its derivatives exhibit a vast spectrum of biological activities, including antifungal, anticancer, antihypertensive, and antiviral properties. [6][7] this compound serves as a key intermediate for several reasons:

-

Bioisosteric Replacement: The imidazole ring is often used as a bioisostere for other functional groups to improve binding affinity or pharmacokinetic profiles.

-

Metabolic Stability: The tert-butyl group can act as a "metabolic shield," preventing enzymatic degradation at adjacent positions, thereby increasing the in vivo half-life of a drug candidate.

-

Synthetic Handle: The aldehyde provides a reliable and versatile point for chemical modification, allowing for the construction of diverse compound libraries for high-throughput screening. [8]It is commonly employed in the preparation of imidazole-based drug candidates due to its reactivity and stability. [8]

Safety, Storage, and Handling Protocols

As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.

Hazard Identification

The compound is classified with the GHS07 pictogram and is associated with the following hazard statements:

-

H302: Harmful if swallowed. * H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H335: May cause respiratory irritation. [1]

Recommended Handling Protocol

A self-validating system for handling this compound involves a multi-layered approach to minimize exposure.

-

Engineering Controls: All manipulations (weighing, transferring, reactions) must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors. [9]Ensure that an eyewash station and safety shower are readily accessible. [9]2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations. [10] * Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs. [11] * Body Protection: Wear a lab coat. Ensure exposed skin is covered. [9]3. Procedural Steps:

-

Wash hands and any exposed skin thoroughly after handling. [9] * Avoid breathing dust. [9] * Do not eat, drink, or smoke in the laboratory area. [10] * In case of accidental contact, follow first-aid measures immediately (e.g., rinse eyes cautiously with water for several minutes). [9][12]

-

Storage and Stability

To maintain purity and prevent degradation, the compound must be stored under specific conditions:

-

Temperature: 2-8°C (refrigerated). [2]* Atmosphere: Store under an inert gas atmosphere (e.g., Argon or Nitrogen) to protect against air and moisture. [2]* Container: Keep the container tightly closed in a dry, well-ventilated place. [9]

Conclusion

This compound is a high-value chemical intermediate with a well-defined physicochemical profile. Its structural features—a reactive aldehyde, a biologically significant imidazole ring, and a stabilizing tert-butyl group—make it an exceptionally useful building block for the synthesis of novel therapeutic agents. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development.

References

-

5-(tert-Butyl)-1H-imidazole-4-carbaldehyde . ChemicalBook.

-

This compound . MySkinRecipes.

-

SAFETY DATA SHEET (Imidazole) . Thermo Fisher Scientific. (2018-01-23).

-

SAFETY DATA SHEET (1H-Imidazole-4-carbaldehyde) . Thermo Fisher Scientific. (2009-02-23).

-

SAFETY DATA SHEET (Imidazole, 99+%) . Sigma-Aldrich. (2025-08-14).

-

SAFETY DATA SHEET (1-Methyl-1H-imidazole-2-carboxylic Acid) . TCI Chemicals.

-

5-(tert-Butyl)-1H-imidazole-4-carbaldehyde | 714273-83-3 . Sigma-Aldrich.

-

SAFETY DATA SHEET (Imidazole) . Sigma-Aldrich. (2024-09-09).

-

This compound . Apollo Scientific.

-

5-(tert-Butyl)-1H-imidazole-4-carbaldehyde . Acros Pharmatech.

-

2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde . Chem-Impex.

-

Imidazole-4-carboxaldehyde . PubChem, NIH.

-

5-(tert-Butyl)-1H-imidazole-4-carbaldehyde . BLDpharm.

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information . Royal Society of Chemistry.

-

1H NMR Spectrum of Imidazole . Human Metabolome Database.

-

Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors . RSC Publishing.

-

Imidazole-4-carboxaldehyde, 97% . Fisher Scientific.

-

One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides . PMC, NIH.

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes . PMC, PubMed Central.

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements . ResearchGate.

-

Imidazole synthesis . Organic Chemistry Portal.

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a) . The Royal Society of Chemistry.

-

Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective . Scilit.

-

1H-Imidazole-4-carbaldehyde: properties, applications and safety . ChemicalBook.

-

Supporting Information (NMR Spectra) . Royal Society of Chemistry.

-

High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach . PMC.

-

5-Bromo-1H-imidazole-4-carbaldehyde . Smolecule.

-

1H-Imidazole-4-carbaldehyde, 97% . Thermo Fisher Scientific.

Sources

- 1. 714273-83-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 5-(tert-Butyl)-1H-imidazole-4-carbaldehyde CAS#: 714273-83-3 [m.chemicalbook.com]

- 3. Imidazole-4-carboxaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Buy 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6 [smolecule.com]

- 5. scilit.com [scilit.com]

- 6. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. This compound [myskinrecipes.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. mmbio.byu.edu [mmbio.byu.edu]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-tert-Butyl-1H-imidazole-4-carbaldehyde

Abstract

This technical guide provides an in-depth analysis of the expected spectral data for 5-tert-Butyl-1H-imidazole-4-carbaldehyde (C₈H₁₂N₂O), a substituted imidazole of significant interest in synthetic and medicinal chemistry. While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to construct a reliable, predictive framework for its characterization. This whitepaper is designed for researchers, scientists, and drug development professionals, offering expert insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, thereby establishing a benchmark for identity and purity assessment.

Introduction: The Analytical Imperative

This compound is a heterocyclic building block whose utility in pharmaceutical and materials science is predicated on the precise arrangement of its functional groups. The imidazole core is a ubiquitous scaffold in biologically active molecules, and the aldehyde and tert-butyl substituents provide key handles for further chemical modification.[1] Therefore, unambiguous structural confirmation and purity assessment are paramount.

Spectroscopic techniques remain the gold standard for such characterization. This guide moves beyond a simple listing of data points, instead focusing on the causality behind the expected spectral features. By understanding why a proton resonates at a specific chemical shift or why a molecule fragments in a particular manner, the scientist can interpret spectral data with greater confidence, troubleshoot unexpected results, and validate their synthetic outcomes.

Our approach is to build a predictive model based on the known spectral characteristics of the parent molecule, 1H-Imidazole-4-carbaldehyde , and to logically extrapolate the influence of the C5-tert-butyl substituent.[2][3]

Molecular Structure and Atom Numbering

To ensure clarity throughout this guide, the following IUPAC-compliant structure and atom numbering scheme for this compound will be used.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for imidazoles as it solubilizes the compound well and allows for the observation of the exchangeable N-H proton.

-

Internal Standard: Add Tetramethylsilane (TMS) as an internal standard, setting its resonance to 0.00 ppm.

-

Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Validation: The integration of the resulting peaks must correspond to the number of protons in the proposed structure. For this molecule, the expected integration ratio is 1:1:1:9 (NH :C₂-H :CHO:C(CH₃)₃ ).

Predicted ¹H NMR Spectrum

The introduction of the electron-donating tert-butyl group at the C5 position is expected to shield the adjacent ring proton (C2-H) compared to the parent imidazole-4-carbaldehyde.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Comparative Insights |

| N1-H | 12.0 - 13.5 | Broad Singlet (br s) | 1H | The acidic imidazole proton is typically very broad and downfield, subject to exchange. Its position is highly dependent on solvent and concentration. |

| Aldehyde-H | 9.7 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group. In the parent 1H-imidazole-4-carbaldehyde, this proton appears around 9.6-9.8 ppm.[2] |

| C2-H | 7.7 - 7.9 | Singlet (s) | 1H | This is the sole proton on the imidazole ring. The tert-butyl group at C5 is weakly electron-donating, causing a slight upfield (shielded) shift compared to the ~8.0 ppm signal in the unsubstituted analog.[2] |

| C(CH₃ )₃ | 1.3 - 1.5 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong, sharp singlet in a characteristic aliphatic region. |

¹³C NMR Spectroscopy Analysis

¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Acquisition: Record a proton-decoupled ¹³C spectrum. This simplifies the spectrum by collapsing all carbon signals into singlets.

-

Validation: The number of unique signals should correspond to the number of unique carbon environments in the molecule. For the target compound, 6 distinct carbon signals are expected (aldehyde, 3 imidazole carbons, 2 tert-butyl carbons).

Predicted ¹³C NMR Spectrum

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |

| C =O (Aldehyde) | 185 - 190 | The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing significantly downfield. This is consistent with data from other imidazole aldehydes.[4] |

| C 5 | 145 - 150 | The C5 carbon, bearing the bulky tert-butyl group, will be significantly downfield. Its chemical shift is influenced by both its position in the heterocyclic ring and the substitution effect. |

| C 2 | 138 - 142 | The C2 carbon, positioned between two nitrogen atoms, is characteristically downfield in imidazole systems.[5] |

| C 4 | 125 - 130 | The C4 carbon, attached to the electron-withdrawing aldehyde group, is also deshielded. |

| C -quat (tert-Butyl) | 30 - 35 | The quaternary carbon of the tert-butyl group has a characteristic chemical shift in this range. |

| C H₃ (tert-Butyl) | 28 - 32 | The three equivalent methyl carbons of the tert-butyl group will give rise to a single, intense signal. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an invaluable, rapid technique for identifying the key functional groups present in a molecule.

Experimental Protocol

-

Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is non-destructive and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.[6]

-

Acquisition: Scan the sample over the mid-infrared range (4000 - 400 cm⁻¹).

-

Validation: The presence of characteristic absorption bands must align with the functional groups of the target molecule (N-H, C=O, C=N, C-H).

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Rationale & Interpretation |

| 3200 - 3400 | N-H stretch (imidazole) | Broad, Medium | The broadness is due to hydrogen bonding between imidazole molecules in the solid state. This is a hallmark of N-H bonds in imidazole rings.[7] |

| 2900 - 3000 | C-H stretch (tert-butyl) | Strong | Characteristic stretching vibrations for sp³ C-H bonds. |

| ~2820 & ~2720 | C-H stretch (aldehyde) | Medium to Weak | These two bands, known as Fermi doublets, are highly characteristic of an aldehyde C-H stretch and serve as a key diagnostic peak. |

| 1670 - 1690 | C=O stretch (aldehyde) | Strong, Sharp | The carbonyl stretch of an aromatic aldehyde is very intense. Conjugation with the imidazole ring lowers the frequency slightly from a typical aliphatic aldehyde. |

| 1550 - 1620 | C=N / C=C stretch (ring) | Medium | Stretching vibrations from the imidazole ring framework. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Experimental Protocol

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, providing a clear molecular ion and rich fragmentation data.

-

Analysis: A time-of-flight (TOF) or quadrupole analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Validation: The observed molecular ion peak (M⁺) must match the calculated exact mass of the compound (C₈H₁₂N₂O = 152.09496 g/mol ).

Predicted Mass Spectrum and Fragmentation

The molecular ion peak is expected at m/z = 152 . The fragmentation will be dominated by the stabilizing influence of the aromatic imidazole ring and the presence of the bulky tert-butyl group.

Primary Fragmentation Pathway:

Caption: Predicted EI-MS fragmentation of the target molecule.

-

m/z = 152 (M⁺): The molecular ion peak. Its presence confirms the molecular weight.

-

m/z = 137 ([M-15]⁺): This is predicted to be a very prominent, likely the base peak. It results from the loss of a methyl radical (•CH₃) from the tert-butyl group, forming a stable tertiary carbocation adjacent to the imidazole ring.

-

m/z = 123 ([M-29]⁺): Loss of the formyl radical (•CHO) is a characteristic fragmentation for aldehydes.

-

m/z = 67 (C₃H₃N₂⁺): This fragment corresponds to the imidazole ring cation, a common fragment in the mass spectra of imidazole derivatives.[8]

Conclusion

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic features of this compound. By grounding these predictions in the established spectral data of analogous compounds and fundamental chemical principles, we have constructed a robust framework for the structural verification of this important synthetic intermediate. The tabulated data for ¹H NMR, ¹³C NMR, IR, and the predicted MS fragmentation pathways serve as a reliable benchmark for any scientist working with this molecule, ensuring the integrity and quality of their research.

References

-

PubChem. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. 5-Methyl-imidazole-4-carboxaldehyde cation - Optional[13C NMR] - Chemical Shifts. Wiley Science Solutions. Available at: [Link]

-

SpectraBase. 5-Methyl-imidazole-4-carboxaldehyde - Optional[ATR-IR] - Spectrum. Wiley Science Solutions. Available at: [Link]

-

CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Digital Repository of the National Council for Scientific and Technical Research, Argentina. Available at: [Link]

-

SpectraBase. 5-Methyl-imidazole-4-carboxaldehyde - Optional[MS (GC)] - Spectrum. Wiley Science Solutions. Available at: [Link]

-

SpectraBase. 4-hydroxy-5-(methylamino)-2-oxo-4H-imidazole-3-carbaldehyde - Optional[MS (GC)] - Spectrum. Wiley Science Solutions. Available at: [Link]

-

MDPI. Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for Dalton Transactions. Available at: [Link]

-

Acros Pharmatech. 5-(tert-Butyl)-1H-imidazole-4-carbaldehyde. Available at: [Link]

-

PubChem. 5-tert-butyl-1H-imidazole | C7H12N2 | CID 498436. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Available at: [Link]

-

SIELC Technologies. 1H-Imidazole-4-carbaldehyde. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available at: [Link]

-

NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. National Institute of Standards and Technology. Available at: [Link]

-

Biological Magnetic Resonance Bank. bmse000790 Imidazole - Supplemental Proton Data at BMRB. Available at: [Link]

Sources

- 1. 1-Methyl-1H-imidazole-4-carbaldehyde | 17289-26-8 | FM63129 [biosynth.com]

- 2. 1H-Imidazole-4-carbaldehyde(3034-50-2) 1H NMR [m.chemicalbook.com]

- 3. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. Imidazole(288-32-4) 13C NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

solubility and stability of 5-tert-Butyl-1H-imidazole-4-carbaldehyde

An In-Depth Technical Guide to the Solubility and Stability of 5-tert-Butyl-1H-imidazole-4-carbaldehyde

Introduction

This compound is a heterocyclic compound featuring an imidazole core, a key scaffold in numerous biologically active molecules.[1] The presence of a reactive carbaldehyde group and a sterically hindering tert-butyl group makes it a valuable and versatile intermediate in medicinal chemistry and organic synthesis.[2] Its utility as a building block is prominent in the development of novel pharmaceutical agents, including potential antifungal and antiviral candidates.[2][3]

Understanding the fundamental physicochemical properties of this intermediate, specifically its solubility and stability, is paramount for researchers, scientists, and drug development professionals. These parameters directly influence reaction conditions, purification strategies, formulation development, and the ultimate reliability of experimental outcomes. This guide provides a comprehensive technical overview of the methodologies used to assess the , grounded in established scientific principles and regulatory standards.

Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical characteristics. These properties provide the initial context for designing solubility and stability experiments.

| Property | Value | Source(s) |

| CAS Number | 714273-83-3 | [4] |

| Molecular Formula | C₈H₁₂N₂O | |

| Molecular Weight | 152.19 g/mol | |

| Appearance | Solid | |

| IUPAC Name | This compound | |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

Solubility Assessment

Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a critical attribute in drug discovery and development.[6] It dictates the choice of solvents for synthesis and purification, influences bioavailability in preclinical studies, and is a cornerstone of formulation design.[7] The structure of this compound, with its polar imidazole ring and nonpolar tert-butyl group, suggests a nuanced solubility profile.

Theoretical Considerations

-

Imidazole Moiety: The imidazole ring contains both a weakly acidic N-H proton and a basic nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor. This typically confers solubility in polar protic solvents.

-

Tert-Butyl Group: This large, nonpolar alkyl group increases the lipophilicity of the molecule, which is expected to enhance solubility in nonpolar organic solvents and decrease solubility in aqueous media.

-

Carbaldehyde Group: The aldehyde functional group is polar and can participate in hydrogen bonding, contributing to solubility in polar solvents.

Based on these features, the compound is anticipated to exhibit good solubility in polar organic solvents like DMSO, DMF, and lower-chain alcohols, moderate solubility in less polar solvents like dichloromethane, and low solubility in water and nonpolar hydrocarbons.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6] It measures the concentration of the compound in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of a selected solvent (e.g., Water, pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Ethanol, Acetonitrile, DMSO). The presence of undissolved solid is essential to ensure saturation.[8]

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator. The goal is to allow the system to reach equilibrium, which can take from 24 to 72 hours.[8]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the samples.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7] Quantification is achieved by comparing the sample's response to a calibration curve generated from standards of known concentrations.[9]

Anticipated Solubility Profile

The following table outlines the expected qualitative solubility based on the compound's structure and general principles of solubility for similar heterocyclic compounds.

| Solvent | Solvent Type | Anticipated Qualitative Solubility | Rationale |

| Water | Polar Protic (Aqueous) | Low | The large nonpolar tert-butyl group dominates, reducing affinity for the highly polar water network. |

| 0.1 N HCl (pH 1.2) | Aqueous Buffer | Moderate | The basic nitrogen of the imidazole ring will be protonated, forming a more soluble salt.[10] |

| pH 6.8 Phosphate Buffer | Aqueous Buffer | Low | At this pH, the compound is likely in its neutral form, exhibiting solubility similar to that in pure water.[8] |

| Ethanol | Polar Protic (Organic) | Soluble | Capable of hydrogen bonding with the imidazole and aldehyde groups. |

| Dichloromethane | Aprotic | Soluble | Effective at solvating moderately polar compounds.[11][12] |

| Acetonitrile | Polar Aprotic | Soluble | A common solvent for a wide range of organic molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A powerful, highly polar solvent capable of dissolving a wide array of compounds. |

graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];subgraph "Experimental Workflow" A[/"Add Excess Compound to Vial"/] -- "1. Preparation" --> B(Add Solvent); B -- "2. Agitate @ Constant Temp(24-72h)" --> C{Equilibrium Reached}; C -- "3. Centrifuge" --> D[/"Separate Supernatant"/]; D -- "4. Dilute Sample" --> E(Analyze by HPLC-UV); E -- "5. Compare to Calibration Curve" --> F[/"Calculate Solubility (mg/mL)"/]; end

// Node Styling A [fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [shape=diamond, fillcolor="#FBBC05"]; D [fillcolor="#34A853", fontcolor="#FFFFFF"]; E [fillcolor="#34A853", fontcolor="#FFFFFF"]; F [shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

Stability Assessment and Forced Degradation

Evaluating the intrinsic stability of a compound is a mandatory step in pharmaceutical development.[13] Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[14] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods that can accurately measure the compound in the presence of its degradants.[13][14][15]

Potential Degradation Pathways

-

Imidazole Ring: The imidazole moiety can be susceptible to oxidation and photodegradation.[16] Oxidative conditions may lead to ring-opening or the formation of various oxidized adducts.

-

Aldehyde Group: Aldehydes are prone to oxidation, readily converting to the corresponding carboxylic acid. This is a common degradation pathway.

-

Hydrolysis: While the core imidazole structure is generally stable to hydrolysis, extreme pH conditions could potentially promote degradation, especially in solution.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies should be performed on a solution of this compound, with the goal of achieving 5-20% degradation of the parent compound, as recommended by ICH guidelines.[10]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent, such as a mixture of acetonitrile and water.

-

Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate for a defined period. A control sample (unstressed) should be analyzed concurrently.

-

Acid Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 60°C).[10]

-

Base Hydrolysis: Treat with 0.1 N NaOH at room temperature and/or elevated temperature.[10] Imidazole moieties can be liable to base-mediated autoxidation.[16]

-

Oxidation: Expose the solution to 3-30% hydrogen peroxide (H₂O₂) at room temperature.[10][16]

-

Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).[13] A sample of the solid compound should also be stressed thermally.

-

Photodegradation: Expose the solution to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[10][16]

-

-

Sample Analysis: After the designated stress period, quench any reactions if necessary (e.g., neutralize acid/base samples). Analyze all stressed samples and the control sample using a stability-indicating HPLC method.

-

Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control. Examine the chromatograms for the appearance of new peaks, which represent degradation products.

Anticipated Stability Profile

The following table summarizes the expected outcomes from the forced degradation studies.

| Stress Condition | Severity | Anticipated Outcome | Potential Degradant(s) |

| Acid Hydrolysis | 0.1 N HCl, 60°C | Likely Stable | Minimal degradation expected. |

| Base Hydrolysis | 0.1 N NaOH, RT | Potential Degradation | Possible base-mediated oxidation of the imidazole ring.[16] |

| Oxidation | 3% H₂O₂, RT | Significant Degradation | Oxidation of the aldehyde to a carboxylic acid; potential oxidation of the imidazole ring.[16] |

| Thermal | 80°C (Solution) | Potential Degradation | Moderate degradation possible depending on the duration. |

| Photolytic | ICH Q1B Light Source | Potential Degradation | Imidazole moieties can be sensitive to photodegradation.[16] |

graph G { layout=neato; graph [bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];// Central Node substance [label="Drug Substance in Solution", pos="0,0!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Stress Conditions Nodes acid [label="Acid Hydrolysis\n(0.1N HCl, 60°C)", pos="-3,-2!", fillcolor="#FBBC05"]; base [label="Base Hydrolysis\n(0.1N NaOH, RT)", pos="3,-2!", fillcolor="#FBBC05"]; oxidation [label="Oxidation\n(3% H2O2, RT)", pos="-4,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; thermal [label="Thermal Stress\n(80°C)", pos="4,2!", fillcolor="#FBBC05"]; photo [label="Photolytic Stress\n(ICH Q1B)", pos="0,4!", fillcolor="#FBBC05"]; // Analysis Node analysis [label="Analysis by Stability-Indicating\nHPLC Method", pos="0,-5!", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; // Edges substance -- acid; substance -- base; substance -- oxidation; substance -- thermal; substance -- photo; acid -- analysis; base -- analysis; oxidation -- analysis; thermal -- analysis; photo -- analysis;

}

Stability-Indicating Analytical Method

A crucial component of both solubility and stability testing is a robust analytical method capable of separating and quantifying the parent compound from impurities and degradation products.[15][17] A reverse-phase HPLC method with UV detection is the most common and suitable approach.[17]

Representative HPLC-UV Method Parameters:

-

Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile) is typically required to separate compounds of varying polarity.[10][18]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector set to a wavelength where the imidazole chromophore absorbs, likely around 210-280 nm.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. A thorough understanding of its solubility and stability is not merely academic but a practical necessity for its effective application. This guide outlines the standard, industry-accepted protocols for evaluating these critical parameters. The compound is anticipated to be soluble in common polar organic solvents and susceptible to degradation under oxidative and potentially basic and photolytic conditions, with the aldehyde moiety being a primary site for oxidation. The experimental frameworks described herein provide a robust starting point for any researcher aiming to characterize this valuable synthetic intermediate, ensuring data integrity and facilitating downstream success in the drug development pipeline.

References

- Glomme, A., & März, J. (2023).

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3051-3058. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

-

World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992. [Link]

-

Tsume, Y., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 571-579. [Link]

-

Lin, T. F., et al. (2001). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Food Science, 28(4), 533-541. [Link]

-

Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Application Note. [Link]

-

Kumar, V., & Singh, R. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 2(3). [Link]

-

Acros Pharmatech. (n.d.). 5-(tert-Butyl)-1H-imidazole-4-carbaldehyde. Product Page. [Link]

-

Dong, M. W., & Hu, G. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 35(5), 19-29. [Link]

-

Bajaj, S., et al. (2022). Forced Degradation – A Review. Journal of Applied Pharmaceutical Science, 12(11), 001-013. [Link]

-

Sharma, G., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-8. [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

-

Lallukka, T., et al. (1998). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 70(18), 3947-3951. [Link]

-

Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]

-

SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Application Note. [Link]

-

PubChem. (n.d.). Imidazole-4-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

Gaikwad, S. S., et al. (2017). Synthesis and Characterization of SomeBiologically Potent 2-(2-butyl-4- chloro-1H-imidazol-5-yl)-4H-chromen-4-onederivatives. International Journal of Scientific Research in Science and Technology, 3(9), 69-74. [Link]

-

Gavrilović, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(14), 5485. [Link]

-

Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 945-950. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). Solubility of (b) 1H-imidazole.... [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 714273-83-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 5-(tert-Butyl)-1H-imidazole-4-carbaldehyde [acrospharmatech.com]

- 6. researchgate.net [researchgate.net]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 8. who.int [who.int]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. biomedres.us [biomedres.us]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

theoretical and computational studies of tert-butyl imidazoles

Starting Research Now

I've initiated targeted Google searches to gather information on tert-butyl imidazoles, focusing on synthesis, electronic properties, reactivity, and drug applications. Preliminary results are promising and seem to be on the right track.

Initiating Computational Review

I'm now starting a more focused review of computational studies on tert-butyl imidazoles. My Google search is zeroing in on synthesis, properties, reactivity, and drug applications. I plan to analyze computational techniques like DFT and molecular docking within a structured framework. I'm prioritizing the "why" behind model choices, connecting theoretical results to experimental work, and planning detailed protocols based on the initial search.

Launching Literature Review

I'm now diving into targeted Google searches to find computational studies of tert-butyl imidazoles. My focus will be on their synthesis, properties, and applications in drug development. I'm carefully analyzing the search results, identifying key research areas, common computational methods like DFT and molecular docking, and important structure-activity relationships. This will form the foundation for a well-structured technical guide.

Crafting a Framework

I'm currently devising a comprehensive structure for this technical guide. My priority is to create a logical flow that effectively elucidates both the theoretical underpinnings and computational methodologies relevant to tert-butyl imidazoles. I am focusing on a clear presentation so as to maximize accessibility to the audience.

Developing the Structure

My current focus is crafting a flexible, yet robust framework for this guide. I'm prioritizing scientific rigor by planning detailed, self-validating protocols, and a comprehensive references section with working URLs. Data visualization is also a core consideration, with plans to use Graphviz for insightful diagrams and tables for quantitative data to maximize the effectiveness of my presentation.

Prioritizing Structure & Content

My current focus is on structuring the guide to seamlessly integrate theoretical underpinnings with practical computational applications. I am actively expanding the reference section with working URLs and am now organizing the visualizations. My goal is to ensure readers can effortlessly understand the "why" behind chosen methodologies, while the self-validating protocols build trust. The initial search results are being analyzed to serve as foundational content for data-driven evidence.

Analyzing Search Results

I'm currently thoroughly analyzing the search results. I've pinpointed specific research articles that will serve as the cornerstone of this guide. I'm prioritizing the inclusion of detailed computational workflows, supported by experimental data for validation. I am emphasizing the rationale behind each methodological choice and integrating the "why" with the "how" to improve the knowledge base of the guide, starting with the M06/def2-TZVPP//M06/def2-SVP level of theory.

Prioritizing Content & Structure

I'm now focusing on selecting and organizing the search results. I've found several key articles, with particular interest in the specific Gibbs free energy values and DFT calculations on a tert-butyl imidazole ligand. I'm focusing on incorporating in-text citations with links for each of these. I am planning on using tables and diagrams for data. Finally, I will explain the "why" behind any methodological choices.

Prioritizing Structure & Content

My primary focus is on the guide's logical structure, ensuring a seamless flow between theoretical foundations and practical applications. I'm actively expanding the reference list with accessible URLs and organizing visualizations. My aim is to make it easy for readers to grasp the reasoning behind methodological choices, and the self-validating protocols create confidence. The initial search results are informing the data-driven evidence.

Developing a Guide Structure

I'm now carefully developing a structural framework for the guide. I'm focusing on organizing the initial search results, notably the JACS article on DFT calculations. I will be incorporating detailed protocols, tables, and in-text citations. My goal is to maximize the accessibility of the guide for different audiences.

Defining Guide Structure

I'm now focusing on a structure for the guide, prioritizing a clear flow for the audience. The initial research results offer diverse angles, so I'll structure the guide to enable seamless integration and clarity. The guide will have a strong foundation in DFT calculations and experimental validation, supported by diagrams and data.

Developing the Initial Outline

I'm presently building the initial structural outline for the guide, focusing on a logical and accessible flow. I am incorporating the initial search results, notably the JACS article on DFT calculations. I am including detailed protocols, tables, and in-text citations. My goal is to maximize the accessibility of the guide for diverse audiences.

Developing a Comprehensive Guide

I'm now carefully developing an extensive guide structure. My focus is on synthesizing a structure, starting with the imidazole scaffold, the DFT calculation methods, and the application of experimental validation. I plan to use various examples for clarity and to enable the user to have a hands-on approach.

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-tert-Butyl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 5-tert-Butyl-1H-imidazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While experimental crystallographic data for this specific molecule is not publicly available, this document leverages established principles of physical organic chemistry, spectroscopic data from analogous compounds, and computational chemistry insights to elucidate its key structural features. The guide will delve into the influence of the sterically demanding tert-butyl group and the electronically significant carbaldehyde moiety on the imidazole ring's geometry and the molecule's preferred conformations. This document is intended to serve as a foundational resource for researchers working with this and related imidazole derivatives, providing a robust framework for understanding its reactivity, potential intermolecular interactions, and role as a synthetic intermediate.[1][2]

Introduction: The Significance of Substituted Imidazoles

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including antifungal and antiviral agents.[1][2] The versatility of the imidazole ring allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize pharmacological activity. This compound is a key intermediate in the synthesis of more complex pharmaceutical agents.[1][2] Its structure, featuring a bulky tert-butyl group and a reactive carbaldehyde, presents an interesting case study in conformational analysis, as the interplay of these substituents dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

Molecular Structure and Key Features

The core of this compound consists of a five-membered aromatic imidazole ring. The key substituents are a tert-butyl group at the C5 position and a carbaldehyde (formyl) group at the C4 position.

| Property | Value | Source |

| Chemical Formula | C₈H₁₂N₂O | [3] |

| Molecular Weight | 152.19 g/mol | [3] |

| CAS Number | 714273-83-3 | [3] |

| IUPAC Name | This compound | |

| Canonical SMILES | CC(C)(C)C1=C(N=CN1)C=O | [3] |

The Imidazole Core

The imidazole ring is a planar, aromatic heterocycle. Its aromaticity arises from the delocalization of six π-electrons over the five ring atoms. This aromatic character contributes to the overall stability of the molecule. The presence of two nitrogen atoms imparts both acidic and basic properties to the ring system.

The tert-Butyl Group: A Steric Anchor

The most prominent feature influencing the conformation of this molecule is the bulky tert-butyl group. This group, with its tetrahedral carbon atom bonded to three methyl groups, exerts significant steric hindrance. This steric bulk will influence the orientation of the adjacent carbaldehyde group and may cause minor distortions in the planarity of the imidazole ring. The rotation around the C5-C(tert-butyl) bond is expected to be a key conformational parameter.

The Carbaldehyde Group: A Conformational Pivot

The carbaldehyde group at the C4 position is a planar, electron-withdrawing group. Its orientation relative to the imidazole ring is a critical aspect of the molecule's conformation. Rotation around the C4-C(aldehyde) single bond will give rise to different rotational isomers (rotamers). The relative stability of these rotamers will be determined by a balance of steric interactions with the tert-butyl group and potential intramolecular hydrogen bonding or other non-covalent interactions.

Conformational Analysis: A Theoretical Approach

In the absence of a definitive crystal structure for this compound, we can infer its likely conformational preferences by examining related structures and applying computational chemistry principles.

Rotational Isomers of the Carbaldehyde Group

The rotation of the formyl group around the C4-C(aldehyde) bond is expected to be the primary source of conformational isomerism. Two principal planar conformations are possible:

-

syn-periplanar (syn): The aldehyde C=O bond is oriented towards the C5-substituent (the tert-butyl group).

-

anti-periplanar (anti): The aldehyde C=O bond is oriented away from the C5-substituent.

Given the significant steric bulk of the tert-butyl group, the anti-periplanar conformation is predicted to be the more stable rotamer, minimizing van der Waals repulsion between the aldehyde oxygen and the methyl groups of the tert-butyl substituent.

Workflow for Computational Conformational Analysis

Caption: A generalized workflow for the computational analysis of this compound.

Tautomerism

Like many substituted imidazoles, this compound can exist in different tautomeric forms, depending on the position of the proton on the nitrogen atoms of the imidazole ring. The two likely tautomers are 4-tert-Butyl-1H-imidazole-5-carbaldehyde and this compound. The relative stability of these tautomers can be influenced by solvent effects and the electronic nature of the substituents. Computational studies on related imidazole derivatives can provide insights into the predominant tautomeric form in different environments.

Experimental Characterization: A Guide for the Bench Scientist

While a dedicated structural study is not available, researchers can characterize this compound using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the C2-H proton of the imidazole ring, a singlet for the aldehyde proton, and a singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts of these protons will be influenced by the electronic environment and the conformation of the molecule. Variable temperature NMR studies could potentially be used to investigate the rotational barrier of the carbaldehyde group.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Distinct signals are expected for the imidazole ring carbons, the aldehyde carbonyl carbon, and the quaternary and methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

N-H Stretch: A broad absorption in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.

-

C=O Stretch: A strong, sharp absorption band around 1670-1700 cm⁻¹ due to the stretching vibration of the aldehyde carbonyl group.

-

C-H Stretches: Absorptions in the 2900-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the tert-butyl group and the imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with characteristic losses of the tert-butyl group or the formyl group.

Synthesis and Reactivity Insights

The synthesis of substituted imidazole-4-carbaldehydes can be achieved through various synthetic routes, often involving the formylation of a pre-functionalized imidazole ring. The presence of the carbaldehyde group makes this compound a versatile intermediate for further chemical modifications, such as:

-

Reductive amination: To introduce substituted amino groups.

-

Wittig reaction: To form carbon-carbon double bonds.

-

Oxidation: To form the corresponding carboxylic acid.

-

Condensation reactions: With various nucleophiles.

Logical Flow of Synthetic Utility

Caption: Reactivity pathways of this compound.

Conclusion and Future Directions

This compound is a valuable building block in synthetic and medicinal chemistry. While its precise solid-state structure remains to be determined, a thorough understanding of its likely conformational preferences can be achieved through the application of fundamental chemical principles and computational modeling. The steric influence of the tert-butyl group is expected to dominate the conformational landscape, favoring an anti-periplanar orientation of the carbaldehyde group.

Future research efforts should focus on obtaining a single-crystal X-ray structure of this compound to definitively elucidate its solid-state conformation. Advanced computational studies, including molecular dynamics simulations, could provide further insights into its dynamic behavior in solution. Such studies will be invaluable for the rational design of novel bioactive molecules based on this versatile imidazole scaffold.

References

-

Kumar, V. S., Mary, Y. S., Pradhan, K., Brahman, D., Mary, Y. S., Serdaroğlu, G., ... & Roxy, M. S. (2020). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. Heliyon, 6(10), e05219. [Link]

-

Acros Pharmatech. (n.d.). 5-(tert-Butyl)-1H-imidazole-4-carbaldehyde. Retrieved from [Link]

-

Kang, J. T., Li, Z. G., Xu, J. W., & Wei, Y. (2010). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2185. [Link]

-

PubChem. (n.d.). Imidazole-4-carboxaldehyde. Retrieved from [Link]

-

RSC Publishing. (2022). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 12(41), 26767-26783. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Foreword: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activities of Imidazole-Based Compounds

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the edifice of modern drug discovery.[1][2][3] First synthesized in 1858, its unique chemical properties have cemented its status as a "privileged scaffold."[2][4] Its amphoteric nature, allowing it to act as both an acid and a base, and its ability to engage in a multitude of non-covalent interactions—such as hydrogen bonding, van der Waals forces, and coordination with metal ions—endow it with remarkable biological versatility.[5][6][7] This structural adaptability enables imidazole-based molecules to bind with high affinity and specificity to a wide array of biological targets, including enzymes and receptors.[8]

This guide provides an in-depth exploration of the multifaceted biological activities of imidazole derivatives. We will dissect the key mechanisms of action, present field-proven experimental protocols for their evaluation, and summarize critical data to arm researchers, scientists, and drug development professionals with the knowledge to harness the full potential of this remarkable chemical entity.

Antifungal Activity: The Classic Hallmark of Imidazoles

The discovery of the antifungal properties of azoles was a watershed moment in treating fungal infections.[2] Imidazole derivatives, such as clotrimazole and ketoconazole, remain clinically significant, and their mechanism of action is a textbook example of targeted enzyme inhibition.[7][9]

Mechanism of Action: Disrupting Fungal Membrane Integrity

The primary antifungal mechanism of imidazole compounds is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][9] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the principal sterol component of fungal cell membranes.[10][11][12]

By inhibiting this enzyme, imidazoles cause a depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors.[11][12] This disruption has two major consequences:

-

Increased Membrane Permeability: The altered sterol composition compromises the structural integrity and fluidity of the cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death.[4][10][11]

-

Oxidative Stress: Changes in oxidative and peroxidative enzyme activities can lead to an intracellular buildup of toxic concentrations of hydrogen peroxide, contributing to the deterioration of subcellular organelles and cell necrosis.[11][12]

Furthermore, imidazole derivatives can inhibit the morphological transformation of Candida albicans from blastospores into its invasive mycelial form, which is a key virulence factor.[10][11][12]

Caption: Mechanism of imidazole antifungals via inhibition of ergosterol synthesis.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for a yeast species, adhering to the principles of the CLSI M27-A guidelines.[13][14] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1.2.1 Materials:

-

Test imidazole compound, solubilized in a suitable solvent (e.g., DMSO).

-

Yeast pathogen (e.g., Candida albicans ATCC 90028).

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Sterile 96-well flat-bottom microtiter plates.

-

Spectrophotometer.

-

Sterile saline (0.85%).

-

Incubator (35°C).

1.2.2 Step-by-Step Methodology:

-

Inoculum Preparation:

-

Subculture the yeast onto Sabouraud Dextrose Agar and incubate for 24-48 hours.

-

Select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[14]

-

-

Plate Preparation (Serial Dilution):

-

Add 100 µL of RPMI-1640 medium to wells in columns 2 through 12 of a 96-well plate.

-

Prepare a 2x working stock of the test compound in RPMI-1640. Add 200 µL of this stock to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

-

Column 11 serves as the growth control (no compound).

-

Column 12 serves as the sterility control (no compound, no inoculum).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared yeast inoculum to wells in columns 1 through 11. The final volume in each well is 200 µL.

-

Incubate the plate at 35°C for 48 hours.[14]

-

-

Endpoint Determination:

-

Visually inspect the wells. The MIC is the lowest concentration of the compound where there is a significant reduction (typically ≥50%) in turbidity compared to the growth control well (column 11).

-

Alternatively, a colorimetric indicator like AlamarBlue can be added, where a color change indicates metabolic activity (growth).[15]

-

1.2.3 Rationale and Self-Validation:

-

Causality: Using standardized RPMI-1640 medium and a buffered pH ensures that the observed effect is due to the compound's activity and not variations in culture conditions, ensuring inter-laboratory reproducibility.[16]

-

Trustworthiness: The inclusion of a growth control validates that the organism can proliferate under the assay conditions, while the sterility control confirms that the medium is not contaminated. This self-validating system ensures the results are reliable.

Representative Data

| Compound | Fungal Species | MIC Range (µg/mL) | Reference |

| Ketoconazole | Candida albicans | 0.03 - 16 | [7] |

| Clotrimazole | Candida albicans | 0.12 - >128 | [4] |

| Miconazole | Candida krusei | 0.25 - 8 | [17] |

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

The utility of the imidazole scaffold extends far beyond antimicrobial applications, with numerous derivatives demonstrating potent anticancer activity.[1][5][18] Unlike their antifungal counterparts, anticancer imidazoles engage a diverse range of molecular targets and mechanisms.

Mechanisms of Action

Imidazole-based compounds can exert their anticancer effects through several pathways:[1][19]

-

Kinase Inhibition: Many signaling pathways crucial for cancer cell proliferation, survival, and metastasis are driven by kinases. Imidazole derivatives have been designed as potent inhibitors of key kinases like RAF kinase, a critical component of the MAPK/ERK pathway.[1][18]

-

Tubulin Polymerization Inhibition: The microtubule cytoskeleton is essential for cell division. Some imidazoles bind to the colchicine binding site on tubulin, disrupting microtubule assembly. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[18]

-

DNA Intercalation and Enzyme Inhibition: The planar structure of the imidazole ring allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription and leading to cell death.[1] Others inhibit enzymes critical to DNA function, such as topoisomerase.[20]

-

Induction of Apoptosis and Senescence: Regardless of the primary target, many imidazole compounds ultimately trigger programmed cell death (apoptosis) or cellular senescence.[21] This can be mediated by increasing intracellular levels of reactive oxygen species (ROS), which cause oxidative damage to cellular components.[1]

Caption: Diverse anticancer mechanisms of imidazole-based compounds.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

2.2.1 Materials:

-

Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer).[20]

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Test imidazole compound.

-

MTT reagent (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Sterile 96-well flat-bottom plates.

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

2.2.2 Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test imidazole compound in complete medium.

-

Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle solvent (negative control).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT reagent to each well.

-

Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

2.2.3 Rationale and Self-Validation:

-

Causality: This assay directly links the compound's effect to a reduction in metabolic activity, a hallmark of cytotoxicity. The dose-dependent response provides strong evidence of the compound's specific effect.

-

Trustworthiness: The use of blank wells corrects for background absorbance, and the vehicle control normalizes the data, ensuring that any observed cytotoxicity is not due to the solvent. This controlled setup validates the integrity of the results.

Representative Data

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Imidazole-oxazole hybrid | PC3 (Prostate) | 0.023 | Not specified | [20] |

| Thiazolyl-imidazole amine | NUGC-3 (Gastric) | 0.05 | Tubulin Inhibition | [18] |

| Guanylhydrazone-imidazole | MCF-7 (Breast) | 10.22 | Not specified | [19] |

| Purine-based imidazole | SW1990 (Pancreatic) | 0.6 | DCLK1 Inhibition | [20] |

Antibacterial and Antiviral Activities

The imidazole scaffold is also prominent in the development of agents against bacterial and viral pathogens, leveraging different mechanisms than those seen in antifungals.

Antibacterial Activity

While less extensively studied than their antifungal effects, imidazole derivatives show efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4][22][23] Mechanisms often involve the disruption of the bacterial cell wall or cell membrane integrity.[4]

3.1.1 Experimental Protocol: Antibacterial Susceptibility (Broth Microdilution) The protocol is analogous to the antifungal MIC determination but with modifications for bacteria, following CLSI guidelines.[24]

-

Medium: Cation-adjusted Mueller-Hinton Broth (MHB).

-

Inoculum: Prepared to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: 37°C for 16-20 hours.

-

Endpoint: The MIC is the lowest concentration with no visible turbidity.

Antiviral Activity

Imidazole derivatives have been developed to combat a range of viruses, including influenza, dengue (DENV), and coronaviruses (SARS-CoV-2).[25][26] The mechanism is highly virus-specific, often targeting essential viral enzymes like proteases or polymerases.[25][26]

3.2.1 Experimental Protocol: Antiviral Efficacy (Plaque Reduction Assay) This "gold-standard" assay quantifies the ability of a compound to inhibit viral infection and replication.[27]

3.2.1.1 Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells).

-

Target virus stock with a known titer.

-

Complete culture medium and semi-solid overlay medium (containing, e.g., carboxymethyl cellulose or agar).

-

Test imidazole compound.

-

Crystal violet staining solution.

3.2.1.2 Step-by-Step Methodology:

-

Cell Seeding: Grow a confluent monolayer of host cells in 6-well or 12-well plates.

-

Infection: Remove the medium and infect the cell monolayers with a dilution of the virus calculated to produce 50-100 plaques per well. Allow adsorption for 1 hour.

-

Compound Treatment: After adsorption, wash the cells and overlay them with a semi-solid medium containing various concentrations of the test compound. The semi-solid nature of the medium prevents progeny virions from spreading indiscriminately, localizing infection to form discrete "plaques."

-

Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).

-

Staining and Counting: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with crystal violet. The stain colors the living cells, leaving clear zones (plaques) where cells have been killed by the virus.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction at each compound concentration compared to the virus control (no compound). Determine the EC₅₀ (the concentration that reduces the plaque number by 50%).

Caption: Workflow for a Plaque Reduction Assay to test antiviral activity.

Conclusion and Future Directions

The imidazole scaffold is a testament to the power of a privileged structure in medicinal chemistry.[2][5] Its derivatives have yielded cornerstone therapies for fungal infections and continue to provide a rich source of lead compounds for anticancer, antibacterial, and antiviral drug discovery.[5][26][28] The ongoing exploration of novel synthetic routes and the generation of diverse chemical libraries based on this core promise to unlock new therapeutic agents with enhanced potency, selectivity, and improved safety profiles.[29][30] As our understanding of disease biology deepens, the inherent versatility of the imidazole ring will undoubtedly ensure its central role in the development of the next generation of targeted medicines.

References

- Vanden Bossche, H., Willemsens, G., & Marichal, P. (1985).

- Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (n.d.). In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. Focus on Fungal Infections 7.

- Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021).

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.).